![molecular formula C19H23N3O4S2 B2575953 4-cyclopropaneamido-N-[2-(5-ethylthiophene-2-sulfonamido)ethyl]benzamide CAS No. 1091405-24-1](/img/structure/B2575953.png)
4-cyclopropaneamido-N-[2-(5-ethylthiophene-2-sulfonamido)ethyl]benzamide
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Overview
Description
4-cyclopropaneamido-N-[2-(5-ethylthiophene-2-sulfonamido)ethyl]benzamide is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a cyclopropane ring, a benzamide core, and a thiophene sulfonamide group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyclopropaneamido-N-[2-(5-ethylthiophene-2-sulfonamido)ethyl]benzamide typically involves multiple steps, starting with the preparation of the benzamide core. The cyclopropane ring is introduced through a cyclopropanation reaction, while the thiophene sulfonamide group is added via sulfonation and subsequent amide formation. Common reagents used in these reactions include cyclopropylamine, thiophene-2-sulfonyl chloride, and various catalysts to facilitate the reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing reaction conditions to increase yield and purity. This includes using high-pressure reactors for cyclopropanation and advanced purification techniques such as chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
4-cyclopropaneamido-N-[2-(5-ethylthiophene-2-sulfonamido)ethyl]benzamide undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The amide groups can be reduced to amines under specific conditions.
Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Electrophiles like bromine or nitrating agents can be used for substitution reactions
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated benzamide derivatives
Scientific Research Applications
4-cyclopropaneamido-N-[2-(5-ethylthiophene-2-sulfonamido)ethyl]benzamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammatory conditions.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-cyclopropaneamido-N-[2-(5-ethylthiophene-2-sulfonamido)ethyl]benzamide involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. These interactions can affect various biochemical pathways, leading to therapeutic effects such as anti-inflammatory or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
N-(2-(Benzylamino)ethyl)-4-(naphthalene-1-sulfonamido)benzamide: Shares a similar benzamide core but differs in the substituents attached to the core.
5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide: Contains a sulfonamide group and a benzamide core but has different substituents.
Uniqueness
4-cyclopropaneamido-N-[2-(5-ethylthiophene-2-sulfonamido)ethyl]benzamide is unique due to its combination of a cyclopropane ring, thiophene sulfonamide group, and benzamide core.
Biological Activity
4-cyclopropaneamido-N-[2-(5-ethylthiophene-2-sulfonamido)ethyl]benzamide is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article explores its biological activity, mechanisms, and relevant case studies.
Chemical Structure and Properties
The compound features a cyclopropane ring, an amide functional group, and a thiophene moiety, which are known to contribute to various biological activities. The molecular formula is C15H18N2O2S, with a molecular weight of approximately 298.38 g/mol.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, compounds containing thiophene rings have shown promising antiproliferative effects against various cancer cell lines.
Cell Line | GI50 (μM) | Mechanism of Action |
---|---|---|
A549 (Lung Cancer) | 0.28 | Induces cell cycle arrest and apoptosis |
MDA-MB-231 (Breast) | 0.22 | Inhibits tubulin polymerization |
HL-60 (Leukemia) | 0.279 | Induces early apoptosis |
PC-3 (Prostate Cancer) | 0.613 | Disrupts microtubule dynamics |
These findings suggest that the compound may function through mechanisms such as tubulin inhibition and apoptosis induction, which are critical for anticancer activity.
Mechanistic Studies
Mechanistic studies have revealed that the compound can induce G2/M cell cycle arrest in A549 cells, leading to apoptosis characterized by the activation of caspases 3, 8, and 9. This suggests that the compound's action may be similar to that of known antimitotic agents like nocodazole, which also disrupts microtubule dynamics.
Case Studies
One notable study synthesized a series of compounds with a similar structure and evaluated their biological activities against multiple cancer cell lines. The results indicated that several derivatives exhibited submicromolar GI50 values, demonstrating potent anticancer activity.
Example Study:
- Title : "Cyclohepta[b]thiophenes as Potential Antiproliferative Agents"
- Findings : Compound 17 (structurally related) showed broad-spectrum anticancer activity with minimal cytotoxicity across various tested cell lines. The study highlighted its potential as a lead compound for further development in cancer therapy .
Properties
IUPAC Name |
4-(cyclopropanecarbonylamino)-N-[2-[(5-ethylthiophen-2-yl)sulfonylamino]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4S2/c1-2-16-9-10-17(27-16)28(25,26)21-12-11-20-18(23)13-5-7-15(8-6-13)22-19(24)14-3-4-14/h5-10,14,21H,2-4,11-12H2,1H3,(H,20,23)(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPENHJJNEJRYNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)NCCNC(=O)C2=CC=C(C=C2)NC(=O)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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